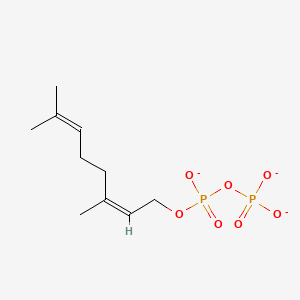

Neryl diphosphate(3-)

Description

Significance of Isoprenoids as Essential Natural Products in Biological Systems

Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products found across all kingdoms of life, with over 50,000 to 80,000 distinct compounds identified. benthamscience.combiorxiv.org These compounds are fundamental to life, playing critical roles in both primary and specialized metabolism. researchgate.netfrontiersin.org In plants, they are involved in photosynthesis (carotenoids and the side chain of chlorophyll), respiration, and growth regulation through hormones like gibberellins, abscisic acid, and brassinosteroids. biorxiv.orgpnas.org Isoprenoids also serve essential ecological functions, acting as attractants for pollinators, defense compounds against herbivores and pathogens, and agents in plant-to-plant communication. frontiersin.orgmdpi.com In other organisms, they function as components of cell membranes (sterols), in electron transport chains (quinones), and in the post-translational modification of proteins. pnas.orgresearchgate.net The sheer structural and functional diversity of isoprenoids underscores their importance as essential molecules in biological systems. biorxiv.org

Overview of Prenyl Diphosphate (B83284) Precursors in Terpenoid Biosynthesis

All isoprenoids are synthesized from two simple five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.org These universal precursors are produced through two independent pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of most eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in bacteria and the plastids of plants. mdpi.comresearchgate.net

Prenyltransferase enzymes, also known as isoprenyl diphosphate synthases (IDSs), catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate (like DMAPP) to form a series of linear prenyl diphosphate precursors. mdpi.comnih.gov The primary short-chain precursors are:

Geranyl diphosphate (GPP) , a C10 molecule, is the precursor to monoterpenoids. nih.gov

Farnesyl diphosphate (FPP) , a C15 molecule, is the precursor to sesquiterpenoids and triterpenoids. nih.gov

Geranylgeranyl diphosphate (GGPP) , a C20 molecule, is the precursor to diterpenoids and carotenoids. nih.gov

These prenyl diphosphates serve as the direct substrates for a large family of enzymes called terpene synthases (TPS), which convert them into the vast array of cyclic and acyclic terpene skeletons. researchgate.netmdpi.com

Neryl Diphosphate(3-) as a cis-Isomer of Geranyl Diphosphate

Neryl diphosphate (NPP), or more formally neryl diphosphate(3-), is the C10 cis-isomer (or Z-isomer) of the more common geranyl diphosphate (GPP), which has a trans (or E) configuration at the C2-C3 double bond. pnas.orgscience.gov This stereochemical difference is critical, as it dictates the types of monoterpenes that can be formed during enzymatic cyclization. While GPP is the canonical precursor for many monoterpenes, the direct use of NPP allows for the synthesis of a distinct set of cyclic monoterpenes that are not readily formed from GPP. pnas.orgresearchgate.net

The formation of NPP is catalyzed by a class of enzymes known as cis-prenyltransferases, which are structurally distinct from the trans-prenyltransferases that synthesize GPP. pnas.org The discovery of specific neryl diphosphate synthases (NDPS), such as NDPS1 in tomato (Solanum lycopersicum), demonstrated that NPP is not just a transient intermediate formed by isomerization of GPP, but a primary product synthesized directly from IPP and DMAPP. pnas.orgresearchgate.net

| Feature | Neryl Diphosphate (NPP) | Geranyl Diphosphate (GPP) |

| Isomer Type | cis (Z) isomer | trans (E) isomer |

| Synthesizing Enzyme Class | cis-Prenyltransferase (e.g., NDPS1) | trans-Prenyltransferase (e.g., GPPS) |

| Primary Role | Precursor for a specific subset of monoterpenes (e.g., β-phellandrene) | Canonical precursor for a wide range of monoterpenes |

| Stereochemistry | The C2-C3 double bond has a cis configuration | The C2-C3 double bond has a trans configuration |

Historical Context of Neryl Diphosphate(3-) Research as a Terpenoid Precursor

For many years, it was widely accepted that GPP was the universal and exclusive precursor for all monoterpenes. pnas.org Early research with partially purified monoterpene synthases showed a preference for GPP as the substrate. pnas.org Furthermore, labeling studies suggested that the conversion of GPP to NPP was not a required step before the cyclization reaction. pnas.org This led to the long-held model that monoterpene biosynthesis proceeded solely through a GPP intermediate.

However, the discovery of long-chain cis-isoprenoids like rubber and dolichols, which are synthesized from Z-prenyl diphosphates, hinted at the existence and importance of cis-prenyltransferases. pnas.org The paradigm for monoterpene biosynthesis began to shift significantly with research in the late 2000s. A pivotal study in cultivated tomato identified a specific cis-prenyltransferase gene, neryl diphosphate synthase 1 (NDPS1). pnas.org This enzyme was shown to directly catalyze the formation of NPP from IPP and DMAPP. pnas.org Subsequent work demonstrated that a terpene synthase also found in tomato, phellandrene synthase 1 (PHS1), preferentially uses this endogenously produced NPP to synthesize β-phellandrene and other monoterpenes. pnas.orgresearchgate.net

These findings challenged the traditional GPP-centric view and established that NPP serves as a direct, non-canonical substrate for the biosynthesis of specific terpenoids in certain plant tissues. researchgate.netmdpi.com More recent research has continued to uncover the roles of other cis-prenyl diphosphate precursors, such as nerylneryl diphosphate (NNPP), the C20 analog, in producing unique diterpenoids, suggesting that cis-prenyl-derived terpenoids may be more widespread than previously thought. nih.govrsc.orgacs.org

Structure

3D Structure

Properties

Molecular Formula |

C10H17O7P2-3 |

|---|---|

Molecular Weight |

311.18 g/mol |

IUPAC Name |

[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/p-3/b10-7- |

InChI Key |

GVVPGTZRZFNKDS-YFHOEESVSA-K |

Isomeric SMILES |

CC(=CCC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)C |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C |

Origin of Product |

United States |

Biosynthetic Pathways Leading to Neryl Diphosphate 3

Upstream Precursor Supply Pathways for Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate

The journey to neryl diphosphate(3-) begins with the synthesis of its fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Two primary and distinct pathways are responsible for the production of these universal isoprenoid precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway.

Mevalonate (MVA) Pathway in Eukaryotes, Fungi, and Gram-Positive Bacteria

The MVA pathway, predominantly active in the cytosol of eukaryotes, fungi, and some bacteria, initiates with acetyl-CoA. metwarebio.comnih.govcreative-proteomics.com This pathway is a cornerstone of cellular metabolism, responsible for producing precursors for a vast number of essential biomolecules. metwarebio.com

The key enzymatic steps of the MVA pathway are as follows:

| Step | Enzyme | Substrate(s) | Product |

| 1 | Acetyl-CoA acetyltransferase (Thiolase) | 2 x Acetyl-CoA | Acetoacetyl-CoA metwarebio.comcreative-proteomics.com |

| 2 | HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) metwarebio.comnih.gov |

| 3 | HMG-CoA reductase | HMG-CoA + 2 NADPH | Mevalonate metwarebio.comnih.gov |

| 4 | Mevalonate kinase | Mevalonate + ATP | Mevalonate-5-phosphate metwarebio.com |

| 5 | Phosphomevalonate kinase | Mevalonate-5-phosphate + ATP | Mevalonate-5-diphosphate metwarebio.com |

| 6 | Diphosphomevalonate decarboxylase | Mevalonate-5-diphosphate + ATP | Isopentenyl diphosphate (IPP) nih.gov |

The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of the MVA pathway. metwarebio.com The final product, IPP, is then available for isomerization to DMAPP. metwarebio.com

Methylerythritol Phosphate (MEP) Pathway in Gram-Negative Bacteria and Plant Plastids

In contrast to the MVA pathway, the MEP pathway operates in most bacteria, some eukaryotic parasites, and the plastids of plant cells. nih.govrsc.org This pathway starts with pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP). nih.gov

The sequential enzymatic reactions of the MEP pathway are outlined below:

| Step | Enzyme | Substrate(s) | Product |

| 1 | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Pyruvate + D-Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) nih.govmdpi.com |

| 2 | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) | DXP + NADPH | 2-C-methyl-D-erythritol 4-phosphate (MEP) nih.govmdpi.com |

| 3 | MEP cytidyltransferase (IspD) | MEP + CTP | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) nih.govresearchgate.net |

| 4 | CDP-ME kinase (IspE) | CDP-ME + ATP | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) nih.govresearchgate.net |

| 5 | MEcDP synthase (IspF) | CDP-MEP | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) + CMP nih.govresearchgate.net |

| 6 | HMBDP synthase (IspG) | MEcDP | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) researchgate.net |

| 7 | HMBDP reductase (IspH) | HMBPP | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) mdpi.comresearchgate.net |

Unlike the MVA pathway, the MEP pathway directly produces both IPP and DMAPP. mdpi.com

Isopentenyl Diphosphate Isomerase (IDI) Activity and Regulation of Isopentenyl Diphosphate/Dimethylallyl Diphosphate Ratio

Isopentenyl diphosphate isomerase (IDI) is a crucial enzyme that catalyzes the reversible isomerization of IPP to DMAPP. tandfonline.comwikipedia.org This reaction is essential for maintaining the appropriate balance between these two fundamental building blocks, which is critical for the synthesis of various isoprenoids. wikipedia.org The enzyme facilitates the interconversion through a proposed protonation/deprotonation mechanism, which involves the formation of a transient carbocation intermediate. wikipedia.org In humans, two subtypes of IDI, IDI1 and IDI2, have been identified. researchgate.net

Enzymatic Synthesis of Neryl Diphosphate(3-)

Once the precursors IPP and DMAPP are available, the synthesis of neryl diphosphate(3-) is catalyzed by a specific class of enzymes.

Neryl Diphosphate Synthase (NDPS1/NPPS) Catalysis from Isopentenyl Diphosphate and Dimethylallyl Diphosphate

Neryl diphosphate synthase (NDPS1), also referred to as neryl pyrophosphate synthase (NPPS), is a cis-prenyltransferase that catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form neryl diphosphate (NPP), the cis-isomer of geranyl diphosphate (GPP). nih.govnih.gov This reaction is a key branching point in monoterpene biosynthesis in certain plants, such as the cultivated tomato (Solanum lycopersicum). nih.gov The enzyme produces a prenyl diphosphate with a cis (Z) configuration, in contrast to the trans (E) configuration of GPP produced by geranyl diphosphate synthase (GPPS). nih.gov This stereochemical difference is significant as it leads to the formation of a distinct set of monoterpene products. nih.gov

Identification and Molecular Cloning of Neryl Diphosphate Synthase Genes (e.g., Solanum lycopersicum NDPS1)

The gene encoding neryl diphosphate synthase 1 (NDPS1) was first identified and cloned from the glandular trichomes of the cultivated tomato, Solanum lycopersicum cultivar M82. nih.govnih.govscience.gov Researchers found that NDPS1 is highly expressed in these specialized structures. nih.govresearchgate.net Further investigation of the tomato genome revealed a family of seven cis-prenyltransferase (CPT) genes, with NDPS1 being designated as SlCPT1. umich.edu Phylogenetic analysis has shown that the short-chain CPT genes in tomato, including NDPS1, are closely linked to terpene synthase gene clusters. umich.edu The identification and cloning of NDPS1 were pivotal in understanding that neryl diphosphate, rather than the conventionally accepted geranyl diphosphate, serves as the precursor for a specific array of monoterpenes in tomato trichomes. nih.govresearchgate.net

Genetic Organization and Terpene Gene Clusters Involving Neryl Diphosphate(3-) Synthase (e.g., Tomato Chromosome 8)

In the cultivated tomato (Solanum lycopersicum), a notable example of genetic organization for terpene biosynthesis is found at the tip of chromosome 8. plos.org This region houses a functional gene cluster containing genes for both cis-prenyl transferases (CPTs) and terpene synthases (TPSs), which collaboratively synthesize a range of monoterpenes and diterpenes from cis-prenyl diphosphate substrates. oup.com

This metabolic gene cluster includes Neryl Diphosphate Synthase 1 (NDPS1), also referred to as CPT1. oup.com The enzyme encoded by NDPS1, a cis-prenyltransferase, is responsible for catalyzing the formation of neryl diphosphate (NPP). oup.comnih.gov This compound serves as the substrate for specific monoterpene synthases within the same cluster. oup.com

One such terpene synthase is encoded by the gene TPS20, also known as PHELLANDRENE SYNTHASE1 (PHS1). oup.comresearchgate.net The TPS20 enzyme utilizes the neryl diphosphate produced by NDPS1 to synthesize β-phellandrene along with several other monoterpenes. oup.comresearchgate.net The expression of both NDPS1 and TPS20 is particularly high in the trichomes of the plant. plos.orgoup.com

The gene cluster on tomato chromosome 8 is complex and contains additional genes involved in terpene metabolism. plos.orgoup.com It includes a total of five complete TPS genes (TPS18, TPS19, TPS20, TPS21, and TPS41) and a second CPT gene, CPT2, which encodes a nerylneryl diphosphate synthase for diterpene synthesis. oup.comnih.gov The co-location of these genes suggests a coordinated regulation and evolution of terpene biosynthesis pathways. plos.org For instance, the co-expression of CPT2 and TPS21 in E. coli leads to the production of the diterpene lycosantalene. plos.org

The organization of this gene cluster is not unique to cultivated tomato but is also found in the wild tomato species S. pimpinellifolium with a very similar gene order. plos.org This conservation indicates a shared evolutionary origin. However, variations in the cluster, such as the presence of different homologous genes and product profiles, are observed in other wild tomato species like Solanum pennellii and Solanum habrochaites, highlighting the evolutionary diversification of terpene biosynthesis within the Solanum genus. oup.comresearchgate.net

The table below summarizes the key genes within the tomato chromosome 8 terpene cluster that are directly or indirectly associated with neryl diphosphate metabolism and their resulting products.

| Gene Name | Encoded Enzyme | Substrate(s) | Product(s) |

| NDPS1 (CPT1) | Neryl Diphosphate Synthase 1 | Dimethylallyl diphosphate (DMAPP), Isopentenyl diphosphate (IPP) | Neryl diphosphate (NPP) |

| TPS20 (PHS1) | β-Phellandrene Synthase 1 | Neryl diphosphate (NPP) | β-Phellandrene, other monoterpenes |

| CPT2 | Nerylneryl Diphosphate Synthase | Geranylgeranyl diphosphate (GGPP) | Nerylneryl diphosphate (NNPP) |

| TPS21 | Lycosantalene Synthase | Nerylneryl diphosphate (NNPP) | Lycosantalene |

Enzymology and Reaction Mechanisms Involving Neryl Diphosphate 3

Neryl Diphosphate(3-) as a Substrate for Terpene Synthases (TPSs)

Terpene synthases (TPSs) are the key enzymes responsible for the remarkable diversity of terpene structures. They catalyze the conversion of acyclic prenyl diphosphates, such as NPP and GPP, into a vast range of cyclic and acyclic products.

While many monoterpene synthases preferentially utilize the trans-isomer GPP, a growing body of evidence demonstrates that some TPSs can use NPP as a substrate, a process often referred to as non-canonical substrate utilization. nih.govuva.nl This was notably demonstrated in tomato (Solanum lycopersicum), where monoterpenes in glandular trichomes are synthesized from an NPP precursor. nih.govpnas.org The discovery of a cis-prenyltransferase, neryl diphosphate (B83284) synthase 1 (NDPS1), which synthesizes NPP directly from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), challenged the long-held view of GPP as the sole substrate for monoterpene biosynthesis. nih.govpnas.org

Several other plastidial monoterpene synthases have since been identified that show a preference for NPP, including a phellandrene synthase (SlPHS1), a limonene (B3431351) synthase (ShLMS), a pinene synthase (ShPIS), and a nerol (B1678202) synthase (GmNES). uva.nl This indicates that the use of NPP as a substrate may be more widespread than previously thought, particularly in certain plant species and tissues. rsc.org

The preference of a terpene synthase for NPP over GPP, or its ability to utilize both, can significantly impact the final product profile. Some enzymes exhibit a clear preference for one isomer over the other. For instance, a monoterpene synthase from tomato, phellandrene synthase 1 (PHS1), efficiently uses NPP to produce β-phellandrene as the major product, while it is a very poor substrate for GPP. nih.govpnas.org Similarly, a nerol synthase from soybean (GmNES) was found to exclusively use NPP to produce nerol. scienceopen.com

Conversely, some terpene synthases can accept both GPP and NPP, but yield different products from each. For example, the AmGAS enzyme from Actinidia deliciosa (kiwifruit) produces acyclic monoterpenes from GPP and cyclic monoterpenes from NPP. frontiersin.orgmpg.de This demonstrates that the substrate's stereochemistry can be a determining factor in the reaction outcome. In another example, the overexpression of five different monoterpene synthases in yeast cells producing both GPP and NPP resulted in markedly increased monoterpene product titers compared to when only GPP was available. researchgate.net

The structural basis for this substrate preference is an area of active research. It is believed that the shape and properties of the enzyme's active site dictate which isomer can bind effectively and in the correct orientation for catalysis. researchgate.netgriffith.edu.au

Table 1: Comparative Product Profiles of Terpene Synthases with GPP and NPP

| Enzyme | Organism | Substrate | Major Product(s) |

|---|---|---|---|

| Phellandrene Synthase 1 (PHS1) | Solanum lycopersicum | NPP | β-Phellandrene, α-Phellandrene, Limonene, γ-Terpinene, α-Terpinene, 2-Carene |

| Phellandrene Synthase 1 (PHS1) | Solanum lycopersicum | GPP | Myrcene (B1677589), Ocimene, Linalool (B1675412) |

| AmGAS | Actinidia deliciosa | NPP | Cyclic Monoterpenes |

| AmGAS | Actinidia deliciosa | GPP | Acyclic Monoterpenes |

| Nerol Synthase (GmNES) | Glycine max | NPP | Nerol |

| Linalool Synthase (BcLS) | Lemon Myrtle | NPP | Limonene (55.8%), Myrcene (16.2%), α-Terpineol (9.4%), Linalool (4.6%), α-Pinene (3.3%) |

| Linalool Synthase (BcLS) | Lemon Myrtle | GPP | (-)-Linalool |

Data sourced from multiple studies. nih.govscienceopen.comfrontiersin.orgmpg.deresearchgate.net

The cis configuration of the C2-C3 double bond in neryl diphosphate predisposes it to cyclization reactions. The enzymatic cyclization of NPP to bornyl pyrophosphate, a precursor to borneol, occurs with inversion of configuration at C-1 of the acyclic precursor. researchgate.net This is in contrast to the cyclization of GPP, which proceeds with a net retention of configuration at C-1. researchgate.net This difference in stereochemical outcome is attributed to the initial isomerization of GPP to linalyl pyrophosphate, which then rotates to a cisoid conformation before cyclization. NPP, already being in a cisoid conformation, can cyclize more directly. researchgate.net

This inherent conformational advantage of NPP for cyclization is a key reason why it often leads to cyclic monoterpenes, even in enzymes that can also process GPP. frontiersin.orgmpg.de The neryl cation, formed directly from the ionization of NPP, is primed for ring closure to form intermediates like the α-terpinyl cation, which is a gateway to a wide variety of monocyclic and bicyclic monoterpenes. nih.gov

Enzymatic Transformations Yielding Diverse Terpenoids from Neryl Diphosphate(3-)

The enzymatic processing of neryl diphosphate by terpene synthases gives rise to a wide spectrum of both acyclic and cyclic monoterpenoids, contributing significantly to the chemical diversity observed in nature.

While NPP is often associated with cyclic products, it can also be a substrate for the synthesis of acyclic monoterpenes. A prime example is the formation of nerol by nerol synthase (GmNES) from soybean, which exclusively uses NPP. scienceopen.com In some cases, acyclic monoterpenes like myrcene can be formed as a minor product from NPP, as seen with the linalool synthase from lemon myrtle. researchgate.net The formation of these acyclic products typically involves the quenching of the initial neryl cation or subsequent carbocation intermediates by water or deprotonation before cyclization can occur. researchgate.netnih.gov

Neryl diphosphate is a particularly efficient precursor for the synthesis of cyclic monoterpenes. The cis-geometry of NPP facilitates the initial C1-C6 ring closure, a critical step in the formation of many cyclic monoterpenes. nih.gov

A variety of cyclic monoterpenes are produced from NPP by different terpene synthases:

Limonene: A common monocyclic monoterpene, limonene is a major product from the reaction of linalool synthase from lemon myrtle with NPP. researchgate.net

β-Phellandrene: As mentioned earlier, phellandrene synthase 1 from tomato utilizes NPP to produce β-phellandrene as its main product. nih.govpnas.org

α-Terpineol: This monocyclic monoterpene alcohol is another product of the linalool synthase from lemon myrtle when NPP is the substrate. researchgate.net

Borneol: The biosynthesis of this bicyclic monoterpene from NPP has been demonstrated in cell-free preparations from sage (Salvia officinalis). nih.gov

1,8-Cineole: This bicyclic ether is also produced from NPP by enzymes present in sage. nih.gov

The diversity of these cyclic products arises from the complex reaction cascades that follow the initial cyclization of the neryl cation. The initially formed α-terpinyl cation can undergo rearrangements, hydride shifts, and further cyclizations, all orchestrated by the specific architecture of the terpene synthase active site, to yield the final, stable terpene product. nih.govnih.gov

Biosynthesis of cis-Sesquiterpenes via Neryl Diphosphate(3-) Intermediates (e.g., Z,Z-Farnesyl Diphosphate)

The biosynthesis of many sesquiterpenes proceeds through the all-trans (E,E)-farnesyl diphosphate (E,E-FPP) precursor. However, a distinct pathway involving the cis-isomer, (Z,Z)-farnesyl diphosphate (Z,Z-FPP), has been identified, leading to a unique class of sesquiterpenes. nih.gov This alternative pathway is initiated by the formation of neryl diphosphate (NPP), the C10 cis-isomer of geranyl diphosphate (GPP).

A key enzyme in this process is (2Z,6Z)-farnesyl diphosphate synthase (zFPS), which has been characterized in wild tomato (Solanum habrochaites). nih.govexpasy.orggenome.jp This enzyme catalyzes the sequential condensation of two molecules of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP). nih.govexpasy.orggenome.jp The first condensation reaction forms NPP, which then serves as the substrate for the second condensation with another IPP molecule to yield Z,Z-FPP. expasy.orggenome.jp

Once formed, Z,Z-FPP is utilized by specific terpene synthases (TPS) to generate a variety of cyclic sesquiterpenes. For instance, in S. habrochaites, the co-action of zFPS and a santalene and bergamotene (B12702309) synthase (SBS) leads to the production of several sesquiterpene olefins, including (+)-α-santalene, (+)-endo-β-bergamotene, and (-)-endo-α-bergamotene. nih.gov These enzymes are typically located in the plastids, utilizing precursors from the DXP pathway. nih.gov The formation of these specific cis-sesquiterpenes is directly dependent on the availability of the Z,Z-FPP intermediate, highlighting a specialized branch of terpenoid biosynthesis.

| Enzyme | Substrates | Intermediate | Product | Organism |

| (2Z,6Z)-Farnesyl Diphosphate Synthase (zFPS) | DMAPP, IPP | Neryl Diphosphate (NPP) | (Z,Z)-Farnesyl Diphosphate (Z,Z-FPP) | Solanum habrochaites |

| Santalene and Bergamotene Synthase (SBS) | (Z,Z)-Farnesyl Diphosphate (Z,Z-FPP) | - | (+)-α-Santalene, (+)-endo-β-Bergamotene, (-)-endo-α-Bergamotene | Solanum habrochaites |

Biosynthesis of Diterpenes via Nerylneryl Diphosphate (NNPP) (e.g., Lycosantalene, Lycosantalonol)

While most diterpenes are derived from the trans-precursor geranylgeranyl diphosphate (GGPP), a biosynthetic pathway utilizing the all-cis precursor, (Z,Z,Z)-nerylneryl diphosphate (NNPP), has been discovered in tomato (Solanum lycopersicum). acs.orgnih.gov This pathway leads to the formation of unique diterpenoids like lycosantalene and lycosantalonol. acs.orgnih.govplos.org

The key enzyme responsible for the synthesis of the C20 precursor is nerylneryl diphosphate synthase (CPT2 or NNPS), which produces NNPP. acs.orgnih.govplos.org This enzyme is part of a gene cluster on chromosome 8 in tomato. plos.org Following its synthesis, NNPP is cyclized by a specific terpene synthase, TPS21, to form the diterpene lycosantalene. acs.orgnih.govplos.org This cyclization involves a direct C1–C6 closure, a reaction facilitated by the cis-geometry of the precursor. acs.orgnih.gov

Further enzymatic modification of lycosantalene occurs, catalyzed by a cytochrome P450 monooxygenase, CYP71D51. acs.orgplos.org This enzyme transforms the internal cis-double bond of the neryl side chain in lycosantalene into an α-hydroxy ketone, yielding lycosantalonol. acs.orgnih.govescholarship.org The entire biosynthetic pathway from NNPP to lycosantalonol is encoded by a subcluster of genes (SlCPT2, SlTPS21, and CYP71D51) in tomato. acs.orgnih.gov While the expression of these genes is highest in the petiolules of tomato leaves, the final products, lycosantalene and lycosantalonol, are often difficult to detect in wild-type plants, suggesting either low production rates or further metabolic conversion. plos.org

| Enzyme | Substrate(s) | Product(s) | Organism |

| Nerylneryl Diphosphate Synthase (CPT2/NNPS) | Isopentenyl Diphosphate, Dimethylallyl Diphosphate | (Z,Z,Z)-Nerylneryl Diphosphate (NNPP) | Solanum lycopersicum |

| Terpene Synthase 21 (TPS21) | (Z,Z,Z)-Nerylneryl Diphosphate (NNPP) | Lycosantalene | Solanum lycopersicum |

| Cytochrome P450 71D51 (CYP71D51) | Lycosantalene | Lycosantalonol (via an epoxide intermediate) | Solanum lycopersicum |

Irregular Coupling and Non-Head-to-Tail Condensations Catalyzed by Isoprenyl Diphosphate Synthases Involving Neryl Diphosphate(3-) or its Precursors

Isoprenyl diphosphate synthases (IDS) typically catalyze the regular head-to-tail (1'-4) condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate. However, some IDS exhibit the capacity for irregular, non-head-to-tail coupling reactions. nih.gov Neryl diphosphate synthase from Solanum lycopersicum (SlNPPS), which normally catalyzes the formation of neryl diphosphate from IPP and dimethylallyl diphosphate (DMAPP), can perform irregular condensations under specific conditions. nih.gov

When SlNPPS is supplied only with DMAPP in the absence of IPP, it can catalyze the coupling of two DMAPP molecules to produce irregular monoterpene diphosphates. nih.gov The dephosphorylated products of this reaction have been identified as lavandulol (B192245) and a trans-isomer of planococcol. nih.gov This irregular activity is a minor fraction (0.4%) of its regular catalytic activity. nih.gov

Protein engineering efforts have shown that this irregular activity can be significantly enhanced. For example, mutating a single amino acid (asparagine 88 to histidine) in SlNPPS increased the non-head-to-tail coupling activity to 13.1% of its regular activity, although this still required the absence of IPP. nih.gov This demonstrates that regular IDS enzymes can serve as a foundation for developing catalysts for novel, irregular terpene structures. nih.gov Similarly, a mutant of (Z,Z)-farnesyl diphosphate synthase (zFPS) from Solanum habrochaites (H103Y) showed an ability to produce irregular products like lavandulyl diphosphate. iastate.eduacs.org

| Enzyme | Substrate(s) | Regular Product | Irregular Product(s) (in absence of IPP) |

| Neryl Diphosphate Synthase (S. lycopersicum) | DMAPP, IPP | Neryl Diphosphate | Lavandulol, trans-Planococcol |

| (Z,Z)-Farnesyl Diphosphate Synthase H103Y mutant (S. habrochaites) | DMAPP | (Z,Z)-Farnesyl Diphosphate | Lavandulyl Diphosphate |

Structural Biology of Neryl Diphosphate Synthase

Characterization of Active Sites and Substrate Binding

The active site of neryl diphosphate synthase is a hydrophobic pocket designed to accommodate the allylic primer (DMAPP) and the elongating prenyl chain. rcsb.org The binding of the diphosphate moieties of the substrates, DMAPP and IPP, is critical for catalysis and involves interactions with positively charged residues and magnesium ions. aacrjournals.org Crystal structures of NDPS1 complexed with a substrate analog (DMSAPP) and IPP reveal the precise positioning of these molecules within the active site. rcsb.org The diphosphate group of the substrate is stabilized by interactions with conserved aspartate-rich motifs. aacrjournals.org The hydrophobic tail of the substrate fits into a channel, and the length of this channel is a key determinant of the final product chain length. rcsb.org

Functional Roles of Conserved Motifs (e.g., RXG motifs, Aspartate-Rich Motifs, Disulfide Bonds)

Several conserved motifs are essential for the function of neryl diphosphate synthase and other cis-prenyltransferases.

Aspartate-Rich Motifs (e.g., DDxxD): These motifs are critical for binding the essential divalent cation, typically Mg²⁺, which in turn coordinates the diphosphate group of the substrates. aacrjournals.orgacs.org This interaction is fundamental for the ionization of the allylic diphosphate, which initiates the condensation reaction.

Disulfide Bonds: In tomato NDPS1, four disulfide bonds have been identified. nih.govrcsb.org Two of these are inter-subunit bonds at the N-terminus. nih.govrcsb.org Mutagenesis studies have shown that these disulfide bonds are not only important for the stability of the homodimer but also significantly affect the catalytic efficiency of the enzyme. nih.govrcsb.org

| Motif/Structure | Location | Function |

| Aspartate-Rich Motifs (e.g., DDxxD) | Active Site | Binding of Mg²⁺, coordination of substrate diphosphate group. aacrjournals.orgacs.org |

| RXG Motif | C-terminal Region | Regulates the opening and closing of the active site. nih.govrcsb.orgresearchgate.net |

| Disulfide Bonds | N-terminal Region (inter-subunit) and intra-subunit | Stabilize the dimeric structure and influence catalytic efficiency. nih.govrcsb.org |

Conformational Dynamics and Proposed Catalytic Mechanisms

The enzymatic conversion of neryl diphosphate (NPP), the cis-isomer of geranyl diphosphate (GPP), into a diverse array of monoterpenes is a process governed by intricate conformational dynamics and precise catalytic mechanisms within the active sites of terpene synthases (TPSs). pnas.orgpnas.org Unlike the more common trans-isomer GPP, the pre-existing cis-geometry of NPP allows for direct cyclization without the need for an initial isomerization step, influencing the subsequent reaction cascade and the profile of resulting products. researchgate.net

Research into various monoterpene synthases has revealed that the active site architecture plays a crucial role in dictating the folding of the substrate, stabilizing highly reactive carbocationic intermediates, and guiding the reaction pathway towards specific products. rsc.org This control is essential to prevent premature quenching of the carbocation by water and to ensure catalytic selectivity. rsc.org

Conformational Dynamics of Neryl Diphosphate and Enzyme Active Sites

The binding of neryl diphosphate to a terpene synthase active site induces specific conformational changes in both the substrate and the enzyme, which are critical for initiating the catalytic cycle.

Substrate Conformation: Upon binding, the flexible neryl diphosphate molecule is guided into a specific folded conformation by the enzyme's active site cavity. This pre-organization of the substrate is a key determinant of the subsequent cyclization and rearrangement steps. For instance, in the case of (+)-limonene synthase, it is proposed that NPP is positioned in the active site in a conformation that facilitates the formation of a linalyl diphosphate (LPP) intermediate, which then undergoes cyclization. figshare.com

Enzyme Conformational Changes: The binding of the diphosphate moiety of NPP, often in conjunction with divalent metal ions like Mg²⁺, can trigger significant conformational changes in the enzyme. pnas.org A notable example is seen in neryl diphosphate synthase from Solanum lycopersicum. Structural studies of this enzyme have revealed heterogeneity in its C-terminal region, which includes conserved RXG motifs. rcsb.org These motifs can adopt either a closed state, forming an elongated random coil that covers the active site, or an open state with a helical structure located away from the active site. This suggests a dynamic process where the active site transitions between open and closed conformations, likely triggered by substrate binding and product release. rcsb.org This dynamic sequestration of the active site from the solvent is a common feature in terpene synthases and is crucial for protecting the reactive carbocation intermediates. pnas.org

Molecular dynamics simulations of S-limonene synthase have further illuminated these dynamics. These simulations have shown a significant conformational change in the helical form of the LPP intermediate, which is formed from the initial substrate. nih.gov This change is influenced by key active site residues and is thought to be essential for the cyclization process. nih.gov

Proposed Catalytic Mechanisms

The catalytic mechanisms for enzymes utilizing neryl diphosphate involve a series of steps, beginning with the ionization of the substrate and proceeding through various cyclizations and rearrangements. The specific pathway is dictated by the unique topology of the enzyme's active site.

A general proposed mechanism for the conversion of neryl diphosphate by many monoterpene synthases is as follows:

Ionization: The process begins with the metal-assisted cleavage of the diphosphate group from neryl diphosphate, generating a neryl cation. researchgate.net

Cyclization and Rearrangement: The neryl cation can then undergo a variety of transformations. In many cases, it cyclizes to form an α-terpinyl cation, a common intermediate in the biosynthesis of cyclic monoterpenes. researchgate.net

Product Formation: The α-terpinyl cation can then be deprotonated to yield various monoterpene olefins or quenched by water to form monoterpene alcohols. The final product profile is highly dependent on the specific enzyme.

Phellandrene Synthase 1 (PHS1): In the glandular trichomes of tomato, monoterpenes are synthesized from neryl diphosphate by phellandrene synthase 1 (PHS1). pnas.org When PHS1 is incubated with NPP, it primarily produces β-phellandrene, along with other monoterpenes. pnas.org In contrast, when GPP is used as the substrate, the major products are the acyclic monoterpenes myrcene and ocimene, highlighting the influence of the substrate's initial geometry on the reaction outcome. pnas.org

Limonene Synthase: Studies on (+)-limonene synthase have shown that it can utilize GPP, NPP, and LPP as substrates. The reactivity of the wild-type enzyme is highest with LPP, followed by NPP, and then GPP. figshare.com Site-directed mutagenesis studies, where active site residues were replaced with alanine, revealed two groups of mutations. One group lost activity with all three substrates, while the second group lost activity with GPP and NPP but retained near-wild-type activity with LPP. figshare.com This suggests that LPP is a key intermediate in the reaction, and that certain active site residues are crucial for the initial isomerization of GPP and NPP to LPP, but not for the subsequent cyclization of LPP. figshare.com

Dynamic simulations on S-limonene synthase have identified a crucial active site tyrosine residue (Y573) that is highly conserved among cyclic monoterpene synthases. nih.gov This residue forms a hydrogen bond with an aspartate (D496), and this interaction is proposed to be essential for controlling the conformation of the helical LPP intermediate, thereby facilitating the cyclization step. nih.gov

Zizaene Synthase: The recombinant SUMO (+)-zizaene synthase from Chrysopogon zizanioides exhibits catalytic promiscuity with monoterpene substrates. acs.org When neryl diphosphate is the substrate, it directly forms the neryl cation upon ionization. This cation can then lead to the formation of cyclic monoterpenes via the α-terpinyl cation, or be deprotonated to myrcene or hydroxylated to linalool. acs.org The product distribution differs significantly when GPP is the substrate, as GPP first needs to isomerize to LPP before forming the same key intermediates. acs.org

The following interactive table summarizes the kinetic parameters and product distributions for selected enzymes when utilizing neryl diphosphate and geranyl diphosphate.

Data sourced from Schilmiller et al., 2009 and a study on BcLS from lemon myrtle. pnas.orgresearchgate.net

Regulation of Neryl Diphosphate 3 Biosynthesis and Downstream Metabolism

Transcriptional and Post-Transcriptional Control of Neryl Diphosphate(3-) Synthase Gene Expression

The production of monoterpenes, including those derived from neryl diphosphate (B83284) (NPP), is primarily controlled at the transcriptional and post-transcriptional levels. academicjournals.orgresearchgate.netscispace.com This regulation ensures that the biosynthesis of these compounds is spatially and temporally coordinated during plant development and in response to environmental cues. academicjournals.orgresearchgate.net

In peppermint (Mentha × piperita), for instance, the developmental regulation of monoterpene biosynthesis is largely controlled at the level of gene expression. nih.gov Studies have shown a direct correlation between the activity of enzymes in the monoterpene biosynthetic pathway, the amount of enzyme protein, and the abundance of their corresponding mRNA transcripts. nih.gov This coordinated regulation suggests that the genes for most enzymes involved in monoterpene formation are developmentally regulated at the gene expression level. nih.gov Specifically, RNA-blot analyses of genes encoding early pathway enzymes like geranyl diphosphate synthase and limonene (B3431351) synthase demonstrate transcriptional activation that aligns with enzyme activity and protein levels. nih.gov

Research in tomato (Solanum lycopersicum) has identified a specific cis-prenyltransferase gene, neryl diphosphate synthase 1 (NDPS1), which is responsible for the formation of NPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.govresearchgate.net The expression of NDPS1 is highly localized to the glandular trichomes of the plant, where monoterpenes are synthesized. nih.govnih.govresearchgate.netwiley.com This tissue-specific expression is a key transcriptional control mechanism. Furthermore, the expression of NDPS1 is often clustered with the genes for the terpene synthases (TPS) that utilize NPP as a substrate, such as phellandrene synthase 1 (PHS1). nih.govnih.govresearchgate.netplos.org This genomic clustering may facilitate the coordinated regulation of the entire pathway. For example, in tomato, NDPS1 and PHS1 are both located on chromosome 8. nih.govnih.govresearchgate.net

In soybean (Glycine max), the transcription of a nerol (B1678202) synthase gene, GmNES, which uses NPP as a substrate, is upregulated in response to biotic and abiotic stresses like insect infestation, mechanical wounding, and salicylic (B10762653) acid treatment. plos.org This indicates that transcriptional control of NPP-utilizing enzymes is a crucial part of the plant's defense response.

Post-transcriptional regulation also plays a role, although it is less understood. The levels of monoterpenes are thought to be principally controlled transcriptionally and post-transcriptionally. academicjournals.orgresearchgate.netscispace.com

Metabolic Flux Control and Identification of Rate-Limiting Steps in Neryl Diphosphate(3-) Biosynthetic Pathways

In the broader context of terpenoid biosynthesis, several key enzymes in the upstream methylerythritol phosphate (B84403) (MEP) pathway, which supplies the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), have been identified as potential rate-limiting steps. These include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). mdpi.com Similarly, in the mevalonate (B85504) (MVA) pathway, which also produces IPP and DMAPP, HMG-CoA reductase is a known rate-limiting enzyme. mdpi.comrsc.org

The availability of the direct precursors, IPP and DMAPP, is a critical factor influencing the flux towards NPP. nih.govresearchgate.netechelon-inc.com The enzyme that interconverts IPP and DMAPP, isopentenyl diphosphate isomerase (IDI), can also be a crucial control point. bohrium.com For instance, in engineered Saccharomyces cerevisiae, the activity of IDI was found to be a significant rate-limiting step in d-limonene synthesis, which can be derived from NPP. bohrium.com

The enzyme neryl diphosphate synthase (NDPS1) itself represents a key control point, as it catalyzes the committed step in the formation of NPP from IPP and DMAPP. nih.govresearchgate.net In tomato, the expression of NDPS1 is essential for the production of NPP-derived monoterpenes in fruits. researchgate.net Overexpression of NDPS1 can divert metabolic flux from other pathways, such as carotenoid biosynthesis, towards the production of NPP and its derivatives. researchgate.net

Furthermore, the efficiency of the downstream terpene synthases that utilize NPP can also be a bottleneck. Metabolic engineering strategies often involve not only increasing the supply of the precursor but also enhancing the activity of the final synthase enzyme.

Metabolic flux analysis (MFA) is a valuable tool for quantifying the flow of metabolites through a network and identifying these rate-limiting steps. researcher.life Such analyses can help to pinpoint the enzymes that exert the most control over the pathway and are therefore the best targets for genetic engineering to improve the production of specific monoterpenes.

Impact of Isopentenyl Diphosphate and Dimethylallyl Diphosphate Substrate Availability on Neryl Diphosphate(3-) Production

The production of neryl diphosphate (NPP) is fundamentally dependent on the availability of its five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netechelon-inc.com These building blocks are synthesized through two main pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. tandfonline.commdpi.com Since monoterpene biosynthesis, including that of NPP, primarily occurs in the plastids, the MEP pathway is the main source of IPP and DMAPP. academicjournals.orgresearchgate.netscispace.com

The availability of IPP and DMAPP directly influences the rate of NPP synthesis. The enzyme neryl diphosphate synthase (NDPS1) catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form NPP. nih.govresearchgate.net Therefore, a sufficient and balanced supply of both substrates is crucial for efficient NPP production.

Several factors can influence the pool of available IPP and DMAPP:

Upstream pathway flux: The activity of enzymes in the MEP pathway, such as DXS and DXR, directly controls the rate of IPP and DMAPP synthesis. researchgate.netmdpi.com Overexpression of these enzymes has been shown to increase the production of terpenoids.

Isomerization of IPP to DMAPP: The interconversion of IPP and DMAPP is catalyzed by isopentenyl diphosphate isomerase (IDI). bohrium.com The activity and regulation of this enzyme are critical for maintaining the optimal ratio of the two precursors for NPP synthase. In some engineered systems, IDI activity has been identified as a rate-limiting step. bohrium.com

Competition with other pathways: IPP and DMAPP are precursors for a vast array of terpenoids, not just monoterpenes. tandfonline.commdpi.com They are used in the synthesis of sesquiterpenes, diterpenes (including gibberellins), tetraterpenes (carotenoids), and other essential molecules. tandfonline.comfrontiersin.org Therefore, there is significant competition for the common pool of IPP and DMAPP, and the flux of these precursors into the NPP pathway is influenced by the demands of these competing pathways.

In tomato glandular trichomes, the high expression of NDPS1 and the co-localized phellandrene synthase 1 (PHS1) suggests a dedicated channeling of IPP and DMAPP towards the synthesis of specific monoterpenes. nih.govresearchgate.net This spatial organization helps to ensure a localized high concentration of substrates for NPP production, minimizing diffusion and competition.

Interplay and Cross-Talk with Other Metabolic Pathways Influencing Neryl Diphosphate(3-) Levels (e.g., Carotenoid Biosynthesis)

The biosynthesis of neryl diphosphate (NPP) and its downstream monoterpenes does not occur in isolation. It is intricately linked with other metabolic pathways, most notably the biosynthesis of other terpenoids that share the same precursors. The most significant of these is the carotenoid biosynthetic pathway.

Both monoterpenes and carotenoids are derived from the isoprenoid pathway and compete for the same initial building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). echelon-inc.comfrontiersin.org In plastids, where both NPP and carotenoids are synthesized, there is a direct competition for the precursor pool.

A clear example of this interplay has been demonstrated in tomato fruits, which are rich in carotenoids, particularly lycopene (B16060). researchgate.net When tomato neryl diphosphate synthase 1 (NDPS1) was overexpressed in fruits, it led to the production of NPP-derived monoterpenes but also resulted in a significant reduction in lycopene content. researchgate.net This demonstrates a direct diversion of metabolic flux from carotenoid biosynthesis towards NPP production.

Interestingly, the interplay is more complex than simple substrate competition. In vitro assays have shown that NPP can act as an inhibitor of geranylgeranyl diphosphate synthase (GGPPS), a key enzyme in the carotenoid pathway. researchgate.net This inhibitory effect suggests a mechanism of feedback regulation where the accumulation of NPP can directly suppress the competing carotenoid pathway. When a monoterpene synthase (PHS1) was co-expressed with NDPS1, the consumption of NPP by PHS1 led to a recovery of lycopene levels, supporting the inhibitory role of NPP on GGPPS. researchgate.net

This cross-talk highlights the importance of metabolic channeling and the formation of multi-enzyme complexes, or metabolons, in regulating the flow of intermediates. frontiersin.orgnih.gov By co-localizing enzymes of a specific pathway, plants can enhance the local concentration of substrates and intermediates, thereby increasing the efficiency of the pathway and minimizing the loss of intermediates to competing pathways. nih.gov The clustering of NDPS1 and TPS genes in the tomato genome may be a mechanism to facilitate the formation of such metabolons for efficient NPP-derived monoterpene biosynthesis. plos.org

The regulation of NPP biosynthesis is therefore a multifaceted process involving transcriptional control, metabolic flux management, substrate availability, and intricate cross-talk with other metabolic pathways.

Metabolic Engineering and Synthetic Biology Applications of Neryl Diphosphate 3

Strategies for Engineering Microbial Cell Factories for Neryl Diphosphate(3-) and its Derivatives

The development of microbial cell factories for the production of neryl diphosphate (B83284) (NPP) and its derivatives involves a multi-pronged approach that leverages the power of metabolic engineering and synthetic biology. researchgate.net These microbial systems, including bacteria and fungi, are considered efficient platforms for bioprocessing. nih.gov The core strategy revolves around the introduction of an orthogonal biosynthetic pathway that synthesizes NPP, which is not a native metabolite in most commonly used microbial hosts. rsc.org This circumvents the competition with essential metabolic pathways that utilize the trans-isomer, geranyl diphosphate (GPP).

A key element in engineering these microbial factories is the heterologous expression of a neryl diphosphate synthase (NPPS or NDPS1). igem.wikioup.com This enzyme catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form NPP. pnas.orgnih.govresearchgate.net By introducing NPPS, the metabolic flux from the central carbon metabolism is channeled towards the production of NPP, which can then be converted into a variety of monoterpenes by co-expressing specific terpene synthases. igem.wiki

Further strategies to enhance the production of NPP and its derivatives include:

Pathway Optimization: This involves balancing the expression levels of the enzymes in the biosynthetic pathway to maximize product yield and minimize the accumulation of toxic intermediates. This can be achieved through promoter engineering and the use of fusion proteins. tandfonline.comresearchgate.net

Increasing Precursor Supply: Enhancing the intracellular pools of IPP and DMAPP is crucial. This is often accomplished by overexpressing key enzymes in the native mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. nih.gov

Strain and Pathway Optimization: Fine-tuning the host strain's metabolism to direct more carbon flux towards the desired product is a common strategy. This can involve deleting competing pathways or regulating the expression of key genes. researchgate.net

Tolerance Engineering: As many terpenoids are toxic to microbial cells, improving the host's tolerance is essential for achieving high titers. researchgate.net

The ultimate goal of these strategies is to create robust and efficient microbial cell factories capable of producing NPP-derived compounds on an industrial scale in an economical and environmentally friendly manner. researchgate.net

Optimization of Neryl Diphosphate(3-) Flux in Heterologous Expression Systems (e.g., Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica)

Optimizing the metabolic flux towards neryl diphosphate (NPP) in heterologous hosts like Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica is a critical step in maximizing the production of NPP-derived terpenoids. nih.gov Various metabolic engineering strategies have been successfully employed to enhance the availability of NPP for downstream enzymatic conversions. tandfonline.comtandfonline.com

A primary strategy involves the overexpression of genes in the upstream isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) synthesis pathways. In E. coli, this often involves engineering the native MEP pathway or introducing the heterologous MVA pathway from yeast. nih.gov For instance, co-expression of genes such as IDI1, MVD1, ERG8, ERG12, tHMG1, and ERG13 has been shown to increase the supply of IPP and DMAPP, leading to higher nerol (B1678202) production. nih.gov

In the yeast Saccharomyces cerevisiae, a common host for terpenoid production, a key strategy is to down-regulate competing pathways. The endogenous enzyme Erg20p naturally synthesizes both geranyl diphosphate (GPP) and farnesyl diphosphate (FPP). igem.wiki By down-regulating ERG20 expression, more precursors are available for the heterologously expressed neryl diphosphate synthase (NPPS) to produce NPP. researchgate.net This "orthogonal" pathway approach minimizes the metabolic burden and competition for substrates. rsc.orgresearchgate.net For example, placing ERG20 under the control of a glucose-sensing promoter like HXT1 allows for dynamic regulation, enhancing limonene (B3431351) production from an NPP-dependent pathway. researchgate.net

Yarrowia lipolytica, an oleaginous yeast, has emerged as a promising chassis for terpenoid biosynthesis due to its high flux of acetyl-CoA, a key precursor for the MVA pathway. tandfonline.comsorbonne-nouvelle.fr Engineering strategies in Y. lipolytica focus on overexpressing key enzymes in the MVA pathway, such as HMG-CoA reductase (HMG1), and introducing heterologous terpene synthases. tandfonline.comacs.org The inherent hydrophobic environment of Y. lipolytica can also be advantageous for the production and storage of lipophilic terpenoids. tandfonline.comsorbonne-nouvelle.fr

Furthermore, the introduction of a neryl diphosphate synthase (NPPS) is a cornerstone of these optimization strategies. igem.wiki The NPPS provides a dedicated route to NPP, which can accumulate to higher levels than GPP due to the lack of competing downstream pathways in the host. igem.wiki This increased availability of the NPP substrate directly translates to higher yields of the desired monoterpene product when a suitable terpene synthase is co-expressed.

Directed Biosynthesis of Specific Neryl Diphosphate(3-)-Derived Terpenoids in Engineered Microorganisms and Plants

The establishment of a robust neryl diphosphate (NPP) platform in microbial and plant systems enables the directed biosynthesis of a wide array of valuable terpenoids. By introducing specific downstream terpene synthases, the NPP precursor can be channeled towards the production of desired acyclic and cyclic monoterpenes, as well as cis-sesquiterpenoids.

Production of Acyclic Monoterpenes (e.g., Nerol, Neryl Acetate)

The acyclic monoterpene alcohol nerol and its ester, neryl acetate (B1210297), are valuable fragrance and flavor compounds. Metabolic engineering has enabled their de novo biosynthesis in microbial hosts. The production of nerol is achieved by co-expressing a neryl diphosphate synthase (NPPS) and a nerol synthase (NES) in an engineered microbe. For example, in Escherichia coli, the expression of a truncated Solanum lycopersicum NDPS1 (tNDPS1) and a Glycine max nerol synthase (GmNES) resulted in the production of nerol. nih.gov Further optimization of the MVA pathway to increase the supply of the precursors IPP and DMAPP led to a significant increase in nerol titers. nih.gov

The biosynthesis of neryl acetate takes this a step further by introducing an alcohol acetyltransferase (AAT), such as ATF1 from Saccharomyces cerevisiae, into a nerol-producing strain. researchgate.net This enzyme catalyzes the acetylation of nerol to form neryl acetate. In one study, the overexpression of a truncated HMG-CoA reductase (tHMG1) in an E. coli strain expressing NPPS, NES, and ATF1 dramatically increased neryl acetate production. researchgate.net Supplementation with pyruvate (B1213749) further boosted the final titer, demonstrating the potential for process optimization to enhance the yield of these NPP-derived compounds. researchgate.net

Production of Cyclic Monoterpenes (e.g., Limonene, Borneol, β-Phellandrene)

The versatility of the neryl diphosphate (NPP) platform extends to the production of cyclic monoterpenes, which have diverse applications in the food, cosmetic, and pharmaceutical industries. A key advantage of using NPP as a precursor is that it can lead to higher yields of certain cyclic monoterpenes compared to the traditional geranyl diphosphate (GPP)-based pathways. igem.wiki

Limonene, a widely used flavor and fragrance compound, has been successfully produced in engineered microbes using an NPP-dependent pathway. In Saccharomyces cerevisiae, the co-expression of a neryl diphosphate synthase and a limonene synthase that preferentially uses NPP as a substrate has been shown to significantly increase limonene titers. researchgate.netnih.gov For instance, an engineered S. cerevisiae strain with an orthogonal limonene biosynthetic pathway produced 917.7 mg/L of limonene in fed-batch fermentation, a six-fold increase compared to the conventional GPP-based pathway. researchgate.net

The production of other cyclic monoterpenes, such as borneol and β-phellandrene, has also been demonstrated. Borneol biosynthesis has been achieved in Escherichia coli by co-expressing an NPP synthase and a truncated bornyl diphosphate synthase. acs.org In plants, the monoterpenes found in tomato trichomes, including β-phellandrene, are synthesized from NPP by the enzyme phellandrene synthase 1 (PHS1). pnas.orgnih.govresearchgate.net This discovery highlighted that NPP, not GPP, is the natural precursor for these compounds in certain plant tissues. pnas.orgnih.govresearchgate.net

The following table summarizes some of the engineered microbial systems for the production of cyclic monoterpenes from NPP:

| Product | Host Organism | Key Enzymes Expressed | Reported Titer |

| Limonene | Saccharomyces cerevisiae | Neryl Diphosphate Synthase, Limonene Synthase | 917.7 mg/L researchgate.net |

| Borneol | Escherichia coli | Neryl Diphosphate Synthase, Bornyl Diphosphate Synthase | 87.20 mg/L acs.org |

| β-Phellandrene | Solanum lycopersicum (trichomes) | Neryl Diphosphate Synthase 1, Phellandrene Synthase 1 | - |

Production of cis-Sesquiterpenoids (e.g., Z,Z-Farnesol)

The utility of neryl diphosphate (NPP) as a building block extends beyond monoterpenes to the synthesis of cis-configured sesquiterpenoids, such as Z,Z-farnesol. This all-cis isomer of farnesol (B120207) has potential applications in various industries. nih.gov The biosynthesis of Z,Z-farnesol in a microbial host like Escherichia coli involves a multi-step enzymatic pathway.

The process begins with the formation of NPP from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Subsequently, a Z,Z-farnesyl diphosphate (Z,Z-FPP) synthase catalyzes the addition of another IPP molecule to NPP, forming Z,Z-FPP. nih.govdntb.gov.ua Finally, a phosphatase facilitates the dephosphorylation of Z,Z-FPP to yield the final product, Z,Z-farnesol. nih.govdntb.gov.ua

In a recent study, researchers metabolically engineered E. coli for the de novo biosynthesis of Z,Z-farnesol. nih.gov They screened and tested various Z,Z-FPP synthases and phosphatases to identify the most efficient enzymes for the pathway. nih.gov Through further optimization, including site-directed mutagenesis of a cis-prenyltransferase, they were able to achieve a titer of 572.13 mg/L of Z,Z-farnesol in batch fermentation. nih.govdntb.gov.ua This represented the highest reported microbial titer for this compound at the time and the first instance of its de novo biosynthesis in E. coli. nih.govdntb.gov.ua

Enzyme Engineering and Site-Directed Mutagenesis of Neryl Diphosphate(3-) Synthase and Downstream Terpene Synthases to Modulate Product Specificity and Yield

For neryl diphosphate synthase (NDPS1), mutagenesis studies have focused on understanding and modifying its substrate preference. For example, research on the Solanum lycopersicum NDPS1 has identified key residues that influence its preference for the primer substrate. rcsb.org An I106G mutant of NDPS1 showed a decreased preference for DMAPP and an increased preference for FPP. rcsb.org A double mutant, I106G/F276W, not only had a broader substrate range but also synthesized longer polyisoprenoid chains. rcsb.org These findings demonstrate the potential to engineer NDPS1 to produce non-natural, all-cis-polyisoprenoids. rcsb.org

In the realm of downstream terpene synthases, site-directed mutagenesis has been employed to shift product profiles and enhance the production of specific terpenoids. The active sites of terpene synthases are often described as "plastic," meaning that subtle changes can lead to significant alterations in the final products. bohrium.com For instance, saturation mutagenesis of a γ-humulene synthase, which naturally produces over 50 different products, resulted in mutants with narrower product specificity and enhanced production of certain compounds. pnas.org

A notable example of engineering a downstream synthase for NPP-derived products involves a bornyl diphosphate synthase (BPPS). Through structural simulation and site-directed mutagenesis, variants of the Lippia dulcis tBPPS were created that exhibited markedly elevated production of either the acyclic monoterpene nerol or the bicyclic monoterpene borneol. acs.org This demonstrates that a single enzyme can be engineered to favor different product outcomes from the same NPP precursor.

The following table provides examples of how site-directed mutagenesis has been used to engineer terpene synthases:

| Enzyme | Original Product(s) | Mutant | New/Enhanced Product(s) | Reference |

| Solanum lycopersicum NDPS1 | Neryl Diphosphate | I106G/F276W | Longer-chain polyisoprenoids (~C50) | rcsb.org |

| γ-Humulene Synthase | >50 sesquiterpenes | Active-site saturation mutants | Narrowed product specificity, enhanced specific products | pnas.org |

| Lippia dulcis tBPPS | Borneol | F612A | Nerol | acs.org |

These examples underscore the power of enzyme engineering to fine-tune biosynthetic pathways for the targeted production of valuable NPP-derived compounds. By rationally designing and testing enzyme variants, researchers can overcome limitations in natural enzyme function and create more efficient and specific biocatalysts for industrial applications.

Analytical and Methodological Approaches for Neryl Diphosphate 3 Research

Chromatographic and Spectrometric Techniques for Neryl Diphosphate(3-) and Its Metabolites

Chromatography and spectrometry are cornerstone techniques for the analysis of neryl diphosphate (B83284) and its derivatives. These methods provide the means to separate complex mixtures and identify and quantify the compounds of interest.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful, nonradioactive method for the direct detection and quantification of prenyl diphosphates, including neryl diphosphate and its isomers like geranyl diphosphate (GPP). mpg.denih.govresearchgate.net This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. eag.commdpi.com It circumvents the need for dephosphorylation of the assay products, which increases the speed and precision of measurements without compromising sensitivity. mpg.de

The methodology allows for the separation of cis and trans isomers, such as neryl diphosphate and geranyl diphosphate, which is crucial for understanding the specific pathways of terpene biosynthesis. mpg.denih.govresearchgate.netresearchgate.net The mass spectrometer, typically operated in negative electrospray ionization mode, can detect and quantify C10, C15, and C20 prenyl diphosphates from in vitro assays of isoprenyl diphosphate synthase (IDS) activity in crude plant protein extracts. mpg.denih.gov Multiple reaction monitoring (MRM) is often employed to enhance the specificity and sensitivity of detection. mpg.de For instance, the MRM transition m/z 312.9/79 is used for both GPP and NPP. mpg.de

This approach has been successfully applied to determine IDS activity in various plant species, including Arabidopsis thaliana, Nicotiana attenuata, Populus trichocarpa, and Picea abies. mpg.denih.gov The limits of detection for prenyl diphosphates are typically in the low picogram to low picomole range, demonstrating the high sensitivity of the method. mpg.dempg.de

Table 1: LC-MS/MS Parameters for Prenyl Diphosphate Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | mpg.de |

| Ion Source Gas 1 | 60 psi | mpg.de |

| Ion Source Gas 2 | 70 psi | mpg.de |

| Ion Source Temperature | 700 °C | mpg.de |

| Curtain Gas | 30 psi | mpg.de |

| Collision Gas | 7 psi | mpg.de |

| Ion Spray Voltage | -4200 V | mpg.de |

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile downstream products of neryl diphosphate, such as monoterpenes. nih.govcreative-proteomics.comcopernicus.org This technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry. pnas.orgresearchgate.net The mass detector fragments the separated components, and the resulting fragmentation patterns can be compared to spectral libraries for identification. nih.gov

GC-MS has been instrumental in identifying the products of terpene synthase (TPS) enzymes when co-expressed with enzymes that produce neryl diphosphate. nih.gov For example, the analysis of hexane (B92381) extracts from engineered E. coli expressing specific TPS and a nerylnerol diphosphate (NNPP) forming synthase revealed the production of various diterpenes. nih.gov Similarly, GC-MS analysis of extracts from tomato glandular trichomes has been used to identify monoterpenes like β-phellandrene, which are synthesized from an NPP precursor. nih.govresearchgate.net The technique has also been used to analyze monoterpene composition in various plants, including soybean, where nerol (B1678202) was identified as the exclusive product from NPP. plos.org

Different GC-MS methods, including thermal desorption-GC-MS (TD-GC-MS) and fast GC-MS, have been developed to enhance the detection of terpenes in various matrices, including gas-phase samples and plant headspace. copernicus.orgchrom-china.comcopernicus.org

Table 2: Example of GC-MS Application in Terpenoid Analysis

| Study | Organism | Precursor | Key Finding | Reference |

|---|---|---|---|---|

| Diterpenoid Biosynthesis | Eremophila species | Nerylneryl diphosphate | Identification of serrulatane, viscidane, and cembrane-type diterpenoids. | nih.gov |

| Monoterpene Synthesis | Solanum lycopersicum (tomato) | Neryl diphosphate | β-phellandrene is a major monoterpene product in glandular trichomes. | nih.govresearchgate.net |

Spectroscopic Methods for Structural Elucidation of Neryl Diphosphate(3-) and Irregular Products (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including neryl diphosphate and its irregular products. slideshare.netgla.ac.uknih.gov NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule, making it indispensable for unambiguous structure determination. frontiersin.org

While mass spectrometry provides information on the mass-to-charge ratio of a molecule, NMR offers direct insight into the molecular structure. frontiersin.org This is particularly crucial for distinguishing between isomers and identifying novel or irregular terpene structures that may not be present in existing databases. For example, NMR analysis was used to elucidate the structures of two irregular monoterpene diphosphates synthesized by a wild-type Solanum lycopersicum neryl diphosphate synthase when fed only with dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov The dephosphorylated products were identified as lavandulol (B192245) and the trans-isomer of planococcol. researchgate.netnih.gov

High-field 1H NMR spectroscopy has been used to elucidate the structures of highly oxygenated irregular monoterpenes, such as santoline derivatives from Achillea fragrantissima. a-z.lu Furthermore, quantitative 13C NMR has been employed to study the biosynthesis of irregular monoterpenes like artemisia ketone, confirming the pathway through which the isoprene (B109036) units are formed. nih.gov

Quantitative Gene Expression Analysis in Neryl Diphosphate(3-)-Producing Tissues and Engineered Systems (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique to measure the relative expression levels of genes involved in the biosynthesis of neryl diphosphate and its downstream products. nih.govfrontiersin.orgnih.gov This method allows researchers to understand the transcriptional regulation of terpene biosynthesis in different tissues and under various conditions.

For instance, qRT-PCR has been used to demonstrate the high expression of neryl diphosphate synthase 1 (NDPS1) and phellandrene synthase 1 (PHS1) in the glandular trichomes of tomato stems, correlating with the production of monoterpenes in these tissues. nih.gov Similarly, the expression of genes involved in the biosynthesis of the diterpenoid lycosantalonol from nerylnerol diphosphate in Solanum lycopersicum was analyzed using qRT-PCR in different tissues and at various developmental stages. plos.orgplos.org

The data from qRT-PCR is often used to validate results from broader transcriptome analyses, such as RNA sequencing, and to pinpoint the specific genes responsible for the production of certain terpenes. frontiersin.orgplos.orgresearchgate.net By designing specific primers for target genes, researchers can accurately quantify their transcript abundance and infer the activity of the corresponding biosynthetic pathways. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Neryl diphosphate | Geranyl diphosphate |

| Nerylnerol diphosphate | Isopentenyl diphosphate |

| Dimethylallyl diphosphate | β-phellandrene |

| Nerol | Lavandulol |

| Planococcol | Artemisia ketone |

Ecological and Physiological Significance of Neryl Diphosphate 3 Derived Compounds

Role in Plant Specialized Metabolism and Chemical Ecology

Compounds derived from neryl diphosphate(3-) are integral to a plant's chemical ecology, acting as signals and defense agents. plos.orgnih.gov Terpenoids, as a class, are well-known for their roles in defending plants against herbivores and pathogens and in attracting beneficial organisms like pollinators. nih.govnih.govumich.edu The specific monoterpenes synthesized from NPP contribute to this chemical arsenal, often in response to environmental cues.

Plant Defense:

The role of NPP-derived monoterpenes in plant defense is a well-documented aspect of their ecological significance. nih.gov These compounds can function as direct deterrents, toxins, or repellents to herbivores. plos.orgnih.gov For instance, in soybean, a nerol (B1678202) synthase (GmNES) has been identified that exclusively uses neryl diphosphate (B83284) as a substrate to produce nerol. plos.orgnih.gov The expression of the gene encoding this synthase is upregulated when the plant is subjected to mechanical wounding or infestation by the cotton leafworm (Prodenia litura). plos.orgnih.gov Subsequent studies with transgenic tobacco plants overexpressing this soybean gene demonstrated that the emitted nerol significantly repelled the cotton leafworms and retarded their growth and development, confirming the defensive role of this NPP-derived monoterpene. plos.orgnih.govuniprot.org

In tomato (Solanum lycopersicum), neryl diphosphate is the precursor to β-phellandrene and other monoterpenes synthesized in glandular trichomes. pnas.orgnih.gov These volatile organic compounds are key components of the plant's defense against insect pests. The production of these specialized metabolites illustrates a direct defense mechanism where the plant synthesizes and releases compounds that are harmful or deterrent to attackers. nih.gov

Pollinator Attraction:

While direct evidence specifically linking NPP-derived compounds to pollinator attraction is less detailed than their role in defense, the broader class of monoterpenes, to which they belong, is fundamentally involved in this process. sci-hub.se Floral scents, which are complex mixtures of volatile organic compounds, are critical for attracting pollinators to facilitate reproduction. nih.govnih.gov Monoterpenes are frequently major constituents of these floral bouquets. umich.edunih.gov For example, linalool (B1675412), which can be produced from NPP-derived intermediates, is a common floral volatile that attracts various insect pollinators. nih.govoup.com The emission of these compounds helps pollinators locate nectar sources within flowers, ensuring efficient pollen transfer. nih.govnih.gov The specific blend of volatiles, including those derived from NPP, can contribute to the specificity of plant-pollinator interactions. nih.gov

| NPP-Derived Compound | Plant Species Example | Ecological Role | Supporting Findings |

|---|---|---|---|

| Nerol | Soybean (Glycine max) | Plant Defense (Insect Repellent) | GmNES gene is upregulated by herbivory; transgenic plants expressing GmNES repel cotton leafworm and retard its growth. plos.orgnih.gov |

| β-Phellandrene | Tomato (Solanum lycopersicum) | Plant Defense | Synthesized from NPP in glandular trichomes; contributes to the plant's volatile-based defense against pests. pnas.orgnih.gov |

| Various Monoterpenes (e.g., Linalool) | General | Pollinator Attraction | Monoterpenes are key components of floral scents that attract pollinators and guide them to nectar rewards. nih.govnih.gov |

Tissue-Specific Accumulation and Subcellular Localization of Neryl Diphosphate(3-) Synthesis

The synthesis of neryl diphosphate(3-) and its subsequent conversion into monoterpenes is not a ubiquitous process within the plant but is instead highly compartmentalized, both at the tissue and subcellular levels. This specificity ensures that the resulting specialized metabolites are produced and stored where they are most effective, such as at the plant's surface for defense, and prevents potential toxicity to the plant's own primary metabolism. nih.govoup.com

Glandular Trichomes:

A primary site for the synthesis and accumulation of NPP-derived monoterpenes is the glandular trichomes. nih.govsemanticscholar.org These specialized, hair-like structures on the surface of leaves and stems function as miniature bio-factories for producing a variety of specialized metabolites. nih.govsemanticscholar.orgmdpi.com In cultivated tomato (Solanum lycopersicum), research has shown that monoterpenes found in type VI glandular trichomes are synthesized from an NPP precursor, challenging the previous assumption that GPP was the universal substrate. pnas.orgresearchgate.netnih.govsemanticscholar.org A specific cis-prenyltransferase, Neryl Diphosphate Synthase 1 (NDPS1), is highly expressed in these trichomes. pnas.orgnih.gov This enzyme catalyzes the formation of NPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgnih.govoup.com The co-localization of NDPS1 and downstream monoterpene synthases, such as phellandrene synthase 1 (PHS1), within the same trichome cells ensures an efficient metabolic pathway for the production of defensive compounds at the plant's first point of contact with many herbivores. pnas.orgnih.gov

Chloroplasts:

At the subcellular level, the biosynthesis of neryl diphosphate(3-) and the subsequent formation of monoterpenes predominantly occur in the plastids, specifically the chloroplasts. plos.orgnih.govuva.nl The methylerythritol phosphate (B84403) (MEP) pathway, which operates in plastids, supplies the C5 precursors IPP and DMAPP. plos.orguva.nl Studies involving green fluorescent protein (GFP) fusions have confirmed that the enzymes responsible for NPP synthesis are targeted to the chloroplasts. plos.orgnih.gov For example, the soybean nerol synthase (GmNES) was localized to the chloroplasts. plos.orgnih.gov Similarly, in tomato, the Neryl Diphosphate Synthase 1 (NDPS1) and the Nerylneryl Diphosphate Synthase CPT2 are also localized to the chloroplast. oup.comuniprot.org This compartmentalization sequesters the biosynthetic pathway within the organelle, likely facilitating access to the MEP pathway-derived substrates and separating it from the cytosolic mevalonate (B85504) (MVA) pathway, which typically provides precursors for sesquiterpenes and triterpenes. plos.orgnih.gov

| Plant Species | Key Enzyme | Tissue Localization | Subcellular Localization |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Neryl Diphosphate Synthase 1 (NDPS1/SlCPT1) | Glandular Trichomes (Type VI) pnas.orgnih.govnih.gov | Chloroplast oup.com |

| Soybean (Glycine max) | Nerol Synthase (GmNES) | Leaves (expression induced by stress) plos.orgnih.gov | Chloroplast plos.orgnih.gov |

Q & A

Q. What is the role of neryl diphosphate(3-) (NPP) in terpene biosynthesis, and how does it differ from geranyl diphosphate (GPP)?